2-Bromo-5-(trifluoromethoxy)pyridine
Overview
Description
“2-Bromo-5-(trifluoromethoxy)pyridine” is a chemical compound with the empirical formula C6H3BrF3NO . It has a molecular weight of 241.99 . The compound is solid in form .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been a subject of research. For instance, it has been used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . Regioselective deprotonation at C-4 with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string BrC(C=C1)=NC=C1OC(F)(F)F
. The InChI key for this compound is RKXYQQVLVNEAFB-UHFFFAOYSA-N
.
Chemical Reactions Analysis
“this compound” has been used in various chemical reactions. For example, it is a substrate used in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 241.99 . The compound’s empirical formula is C6H3BrF3NO .
Scientific Research Applications
Spectroscopic Characterization and Non-linear Optical Properties
- Spectroscopic Characterization : 5-Bromo-2-(trifluoromethyl)pyridine, a related compound to 2-Bromo-5-(trifluoromethoxy)pyridine, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. The study aimed to understand the molecular structure and dynamics of such compounds (Vural & Kara, 2017).
- Non-linear Optical (NLO) Properties : The same compound was analyzed for its non-linear optical properties. These properties are essential in applications such as photonics and telecommunications (Vural & Kara, 2017).
Synthesis and Structural Analysis
- General Synthesis Approach : An efficient and straightforward synthesis method has been developed for (trifluoromethoxy)pyridines, including this compound. This process is significant for producing building blocks in life-sciences-oriented research (Manteau et al., 2010).
- Crystallographic Structure Determinations : The first X-ray crystallographic structure determinations for (trifluoromethoxy)pyridines have been performed, providing crucial insights into their molecular structures (Manteau et al., 2010).
Applications in Molecular Synthesis and Chemistry
- Electrochemical Radical Cyclization : The compound has been used in the electrochemical radical cyclization of bromo acetals, demonstrating its role in facilitating reactions under neutral conditions. This application is significant in the field of organic synthesis and materials science (Inokuchi et al., 1994).
- Preparation of Pyridine Derivatives : It has been involved in the synthesis of novel pyridine-based derivatives, emphasizing its role as a precursor in the creation of new compounds with potential applications in various fields, including pharmaceuticals and materials science (Ahmad et al., 2017).
Role in Antimicrobial and DNA Interaction Studies
- Antimicrobial Activities : 5-Bromo-2-(trifluoromethyl)pyridine, closely related to the compound , has shown antimicrobial activities. This suggests potential applications in the development of new antimicrobial agents (Vural & Kara, 2017).
- Interaction with DNA : The same compound has also been studied for its interaction with pBR322 plasmid DNA, indicating its potential use in genetic studies and biotechnology applications (Vural & Kara, 2017).
Mechanism of Action
Target of Action
This compound is often used in the synthesis of more complex molecules, and its targets can vary depending on the final product .
Mode of Action
The mode of action of 2-Bromo-5-(trifluoromethoxy)pyridine is also dependent on the context of its use. As a building block in chemical synthesis, it can participate in various reactions. For instance, it can be used in palladium-catalyzed α-arylation of a Refomatsky reagent .
Result of Action
Its primary use is as a synthetic reagent, and its effects would depend on the final compound it’s used to create .
Action Environment
The action of this compound, like its targets and mode of action, would be largely dependent on the context of its use. Factors such as pH, temperature, and the presence of other reagents could influence its reactivity and the outcome of the chemical reactions it’s involved in .
Safety and Hazards
“2-Bromo-5-(trifluoromethoxy)pyridine” is classified as Acute Tox. 3 Oral - Skin Sens. 1 according to regulation (EC) No 1272/2008 [CLP] and amendments . It may cause respiratory irritation, skin irritation, allergic skin reaction, serious eye irritation, and is toxic if swallowed . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and use only under a chemical fume hood .
Future Directions
properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-2-1-4(3-11-5)12-6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXYQQVLVNEAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671908 | |
Record name | 2-Bromo-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
888327-36-4 | |
Record name | 2-Bromo-5-(trifluoromethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-(trifluoromethoxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.